2-Methoxy-9h-fluoren-3-amine
Description
Properties
CAS No. |
54961-23-8 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methoxy-9H-fluoren-3-amine |
InChI |
InChI=1S/C14H13NO/c1-16-14-7-10-6-9-4-2-3-5-11(9)12(10)8-13(14)15/h2-5,7-8H,6,15H2,1H3 |
InChI Key |
MJPMKRNPNNIFLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration and Reduction Pathways
The foundational step in synthesizing 2-methoxy-9H-fluoren-3-amine involves constructing the fluorene skeleton with pre-installed nitro groups. As demonstrated in the reduction of 2-nitro-9H-fluorene to 2-aminofluorene, zinc powder in the presence of calcium chloride facilitates efficient nitro-to-amine conversion. Adapting this methodology, nitration of 2-aminofluorene under controlled acidic conditions (HNO₃/H₂SO₄) introduces a nitro group at position 3, yielding 2-amino-3-nitro-9H-fluorene. The amino group at position 2 directs nitration to the meta position (C-3) due to its electron-donating nature, achieving regioselectivity critical for subsequent steps.
Diazotization and Hydroxylation at Position 2
Conversion of the C-2 amino group to a hydroxyl moiety is achieved via diazotization. Treatment of 2-amino-3-nitro-9H-fluorene with sodium nitrite in hydrochloric acid generates a diazonium intermediate, which undergoes hydrolysis in boiling aqueous sulfuric acid to yield 2-hydroxy-3-nitro-9H-fluorene. This step necessitates precise temperature control (80–100°C) to prevent side reactions, with reaction progress monitored via thin-layer chromatography (TLC).
Methoxy Group Installation via Alkylation
O-Methylation of 2-Hydroxy-3-Nitro-9H-Fluorene
The hydroxyl group at position 2 is methylated using methyl iodide in acetonitrile (ACN) with potassium carbonate as a base. This nucleophilic substitution proceeds at 40°C over 5 hours, yielding 2-methoxy-3-nitro-9H-fluorene with 71% efficiency. Alternative alkylating agents, such as dimethyl sulfate, have been explored but exhibit lower selectivity due to competing N-alkylation.
Catalytic Reduction of the Nitro Group
The final step involves reducing the nitro group at position 3 to an amine. Catalytic hydrogenation (H₂/Pd-C) in ethanol at ambient pressure achieves complete reduction within 4 hours. Alternatively, zinc dust in acetic acid provides a cost-effective route, albeit with longer reaction times (12–24 hours). The resultant this compound is purified via column chromatography (5% ethyl acetate/hexane) and recrystallized from ethanol to attain >95% purity.
Alternative Synthetic Routes and Comparative Analysis
Benzophenone Oxidation Pathways
Recent advancements leverage the oxidation of 2-aminobenzophenones to construct the fluorene core. Potassium chromate-mediated cyclization of 2-amino-4-methoxybenzophenone generates 9H-fluoren-9-one intermediates, which are subsequently aminated via reductive amination. While this route bypasses nitration steps, it requires stoichiometric oxidants and yields (<50%) inferior to nitro-reduction strategies.
Protective Group Strategies in Multi-Step Syntheses
Patent literature highlights the use of Fmoc (fluorenylmethyloxycarbonyl) groups to protect amines during methoxylation. For instance, Fmoc-protected 3-aminofluorene undergoes O-methylation without side reactions, followed by deprotection using piperidine to yield the target compound. This approach enhances functional group tolerance but introduces additional purification steps.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Optimal conditions for diazotization and hydrolysis require polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates. Pyridinium p-toluenesulfonate (PPTS) catalyzes acetal formation in related syntheses, suggesting its potential utility in directing methoxylation. Kinetic studies indicate that reaction rates double when using ACN over dimethylformamide (DMF), attributed to improved nucleophilicity of the hydroxyl group.
Temperature and Stoichiometric Considerations
Elevated temperatures (>80°C) accelerate hydrolysis but risk decomposition of diazonium salts. Stoichiometric excess of methyl iodide (2 mmol per 1 mmol substrate) ensures complete O-methylation, while higher equivalents lead to quaternary ammonium byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the methoxy proton at δ 3.85 (s, 3H) and aromatic protons at δ 7.08 (s, 1H, C-3) align with expected coupling patterns. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 225.0899 [M+H]⁺.
Purity Assessment via Chromatography
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves this compound with a retention time of 6.2 minutes, demonstrating >99% purity in scaled batches (>10 g).
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9h-fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methoxy-9h-fluoren-3-amine is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-9h-fluoren-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Methoxy-9H-fluoren-3-amine, highlighting differences in substituents, molecular weights, and physicochemical properties:
Key Observations :
Substituent Effects on Electronic Properties: Methoxy vs. In contrast, chloro-substituted analogs (e.g., 3-Chloro-9H-fluoren-2-amine) exhibit reduced electron density and higher lipophilicity (XLogP3 = 3.8 vs. ~2–3 for methoxy derivatives). Positional Isomerism: Chloro substitution at C3 vs. C7 ( vs.
Synthetic Accessibility :
- Chloro- and methoxy-substituted fluoren-amines are synthesized via analogous routes, such as SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination (e.g., Example 110 in ). However, methoxy groups may require protection/deprotection strategies due to their sensitivity under strong acidic/basic conditions.
Applications :
- Pharmaceuticals : Chloro-fluoren-amines are intermediates in kinase inhibitors (e.g., Example 106 in ), while methoxy derivatives may serve as building blocks for fluorescent probes.
- Materials Science : Bulky derivatives like 9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine () are tailored for organic light-emitting diodes (OLEDs) due to their extended π-conjugation.
Physicochemical and Spectroscopic Data
- NMR Spectroscopy : Fluoren-amine derivatives exhibit characteristic aromatic proton shifts in the range of δ 6.8–8.2 ppm (). Methoxy groups typically resonate at δ ~3.8–4.0 ppm.
- Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated molecular weights (e.g., 215.68 for 3-Chloro-9H-fluoren-2-amine in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
